Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate is a heterocyclic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to the formation of the fused pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring structure .
Scientific Research Applications
Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound can also interact with other proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
4,5-diphenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory activities.
Oxazolo[5,4-d]pyrimidines: Used as kinase inhibitors and antiviral agents.
Uniqueness
Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate is unique due to its specific ring structure and the presence of the methoxy and carboxylate groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 3-methoxy-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-13-8-6-3-4-11(9(12)14-2)5-7(6)15-10-8/h3-5H2,1-2H3 |
InChI Key |
SNWUDPUZNHGDCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=C1CCN(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.